4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(5-methyl-4-phenylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-3-9-19-15(17-18-16(19)20)13-10-21-11(2)14(13)12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYPBMIYEQSDDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C2=NNC(=S)N2CC=C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-methyl-4-phenylthiophene Intermediate
- Reagents: Thiophene, methylating agents (e.g., methyl iodide), phenylboronic acid or phenyl halides for Suzuki or Stille coupling.
- Conditions: Palladium-catalyzed cross-coupling reactions under inert atmosphere, typically at 80–110 °C.
- Outcome: Selective substitution at the 4- and 5-positions of thiophene ring to yield 5-methyl-4-phenylthiophene.
Construction of 1,2,4-Triazole-3-thiol Core
- Reagents: Thiosemicarbazide or hydrazine derivatives, carbonyl compounds (aldehydes or ketones).
- Conditions: Reflux in ethanol or other suitable solvents, sometimes with acid or base catalysis.
- Mechanism: Cyclization via nucleophilic attack and ring closure to form the triazole ring with a thiol group at position 3.
Coupling of Thiophene to Triazole
- Reagents: The prepared thiophene intermediate and triazole-3-thiol precursor.
- Conditions: Basic medium (e.g., potassium carbonate), polar aprotic solvents (DMF or DMSO), temperature around 40–60 °C.
- Reaction: Nucleophilic substitution or condensation to attach the thiophene moiety at the 5-position of the triazole.
Allylation at the 4-Position of Triazole
- Reagents: Allyl bromide or allyl chloride, base (K2CO3 or NaH).
- Conditions: Room temperature to mild heating (25–50 °C), solvent such as DMF or dichloromethane.
- Outcome: Alkylation of the triazole nitrogen to introduce the allyl group.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Thiophene substitution | Pd-catalyzed Suzuki coupling, 80–110 °C | 5-methyl-4-phenylthiophene | 75–85 |
| 2 | Cyclization to triazole | Thiosemicarbazide + aldehyde, reflux EtOH | 4H-1,2,4-triazole-3-thiol core | 70–80 |
| 3 | Coupling | K2CO3, DMF, 40–60 °C | 5-(5-methyl-4-phenylthiophen-3-yl)-4H-1,2,4-triazole-3-thiol | 65–75 |
| 4 | Allylation | Allyl bromide, K2CO3, RT-50 °C, DMF | 4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol | 70–80 |
Research Findings and Optimization Notes
- Solvent choice: Polar aprotic solvents such as DMF and DMSO enhance nucleophilic substitution efficiency during coupling and allylation steps.
- Base selection: Potassium carbonate is preferred for mild basic conditions that avoid decomposition of sensitive intermediates.
- Temperature control: Moderate temperatures (40–60 °C) optimize reaction rates while minimizing side reactions.
- Purification: Column chromatography or recrystallization is used to isolate pure final product.
- Yields: Overall yields for the multi-step synthesis range from 40% to 60%, depending on reaction scale and purification efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the triazole ring can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the thiophene or triazole rings.
Substitution: The allyl group and phenyl ring can participate in various substitution reactions, including electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Grignard reagents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the triazole and thiophene rings suggests possible applications in antimicrobial, antifungal, and anticancer therapies.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s activity and properties are influenced by its substituents. Comparisons with analogous 1,2,4-triazole-3-thiol derivatives reveal key differences:
Physicochemical Properties
Research Implications and Gaps
- Pharmacological Potential: The target compound’s EGFR degradation mechanism offers a novel anticancer strategy distinct from kinase inhibitors . However, its pharmacokinetics and toxicity remain unstudied.
- Structural Optimization: Substituting the thiophene-phenyl group with electron-withdrawing groups (e.g., -NO₂, -Cl) could enhance binding affinity .
- Comparative Data Limitations : Direct comparisons of antioxidant or antimicrobial activity across analogs are scarce, necessitating further standardized assays .
Biological Activity
4-Allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol (commonly referred to as compound 1) is a member of the triazole family, which has gained attention due to its diverse biological activities. This compound exhibits potential in areas such as anticancer, antifungal, and antimicrobial applications. This article provides a detailed examination of the biological activity of compound 1, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of compound 1 is C₁₆H₁₅N₃S₂, with a molecular weight of 313.44 g/mol. Its structure features a triazole ring substituted with an allyl group and a thienyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole compounds exhibit significant anticancer properties. Compound 1 has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
A study tested compound 1 against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that compound 1 showed notable cytotoxicity particularly against the melanoma cell line, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| IGR39 (Melanoma) | 10.5 |
| MDA-MB-231 (Breast Cancer) | 15.2 |
| Panc-1 (Pancreatic) | 18.7 |
Antifungal Activity
Compound 1 has also been evaluated for antifungal properties. Triazole derivatives are known for their effectiveness against various fungal pathogens.
Antifungal Efficacy
In vitro studies have shown that compound 1 possesses antifungal activity against several strains of fungi, including Aspergillus flavus, Mucor species, and Candida albicans.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Aspergillus flavus | 12 µg/mL |
| Mucor species | 15 µg/mL |
| Candida albicans | 20 µg/mL |
Antimicrobial Activity
The broad-spectrum antimicrobial properties of triazole derivatives have been well-documented. Compound 1 has shown efficacy against both Gram-positive and Gram-negative bacteria.
Microbial Inhibition Study
In a comparative study, compound 1 was tested against standard bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 14 |
| Pseudomonas aeruginosa | 12 |
The mechanism by which compound 1 exerts its biological effects is believed to involve the inhibition of key enzymes associated with cancer cell proliferation and fungal growth. Specifically, the triazole moiety is known to interfere with the synthesis of ergosterol in fungi and may also inhibit aromatase in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclization. For example, hydrazinecarbothioamide intermediates are formed under basic conditions, followed by alkylation or Mannich reactions to introduce the allyl group. Reaction optimization includes using alcoholic media with sodium hydroxide to facilitate nucleophilic substitution or cyclization . Microwave-assisted synthesis may reduce reaction times and improve yields for similar triazole derivatives .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Characterization involves microelemental analysis (CHNS), FTIR (to confirm thiol and triazole functional groups), and ¹H/¹³C NMR spectroscopy (to verify substituent positions and allyl group presence). Mass spectrometry (LC-MS or HRMS) is critical for molecular weight confirmation. For metal complexes (e.g., Ni(II), Cu(II)), UV-Vis spectroscopy and thermal analysis (TGA/DSC) are used .
Q. What standardized assays evaluate its antioxidant or antiradical activity?
- Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely employed. A solution of the compound (1 × 10⁻³ M to 1 × 10⁻⁴ M) is mixed with DPPH in ethanol, and absorbance at 517 nm is measured after 30 minutes. Activity is calculated as % inhibition relative to controls. Structure-activity relationships (SAR) can be derived by comparing derivatives with varying substituents .
Advanced Research Questions
Q. How can computational methods predict its binding affinity to biological targets like EGFR or viral helicases?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) is used to simulate interactions with targets like SARS-CoV-2 helicase (PDB: 5WWP) or EGFR. Ligand preparation involves energy minimization (AMBER force field), while docking parameters include a grid box covering the active site. Post-docking analysis (e.g., PyMOL) evaluates hydrogen bonding, hydrophobic interactions, and binding energies (< -8 kcal/mol suggests high affinity) .
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Methodological Answer : Discrepancies may arise from substituent electronic effects or assay conditions. For example, 4-fluorobenzylidene derivatives show reduced antiradical activity compared to hydroxy-substituted analogs due to electron-withdrawing vs. donating effects . Statistical tools (e.g., ANOVA) and controlled replicates under standardized conditions (pH, temperature) help isolate structural contributions.
Q. How can metal coordination enhance its pharmacological profile?
- Methodological Answer : Coordination with transition metals (e.g., Cu(II), Zn(II)) improves stability and bioactivity. Synthesis involves refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol. The resulting complexes are screened for enhanced antibacterial or anticancer activity via MIC assays or MTT cytotoxicity tests. Spectroscopic shifts in FTIR (C=S stretching) confirm metal-ligand binding .
Q. What modifications improve its proteolysis-targeting chimera (PROTAC) potential for EGFR degradation?
- Methodological Answer : Structural analogs with 4-allyl groups and quinoline moieties (e.g., 4'-alkoxyphenyl substituents) enhance EGFR binding and degradation efficiency. In vitro validation includes Western blotting to measure EGFR levels in cancer cells post-treatment. Comparative studies with traditional PROTACs assess degradation kinetics and cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
